molecular formula C6H10O4 B14645020 (3R)-3-(Acetyloxy)butanoic acid CAS No. 52020-45-8

(3R)-3-(Acetyloxy)butanoic acid

Cat. No.: B14645020
CAS No.: 52020-45-8
M. Wt: 146.14 g/mol
InChI Key: RVBYGWWJLVDBHM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-3-Acetoxybutyric acid is an organic compound with the molecular formula C6H10O4 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-3-Acetoxybutyric acid can be synthesized through several methods. One common approach involves the esterification of ®-(-)-3-hydroxybutyric acid with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically proceeds as follows: [ \text{®-(-)-3-Hydroxybutyric acid} + \text{Acetic anhydride} \rightarrow \text{®-(-)-3-Acetoxybutyric acid} + \text{Acetic acid} ]

Industrial Production Methods: Industrial production of ®-(-)-3-acetoxybutyric acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-3-Acetoxybutyric acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield ®-(-)-3-hydroxybutyric acid and acetic acid.

    Oxidation: The compound can be oxidized to produce acetoacetic acid.

    Reduction: Reduction of the ester group can lead to the formation of ®-(-)-3-hydroxybutyric acid.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Major Products:

    Hydrolysis: ®-(-)-3-Hydroxybutyric acid and acetic acid.

    Oxidation: Acetoacetic acid.

    Reduction: ®-(-)-3-Hydroxybutyric acid.

Scientific Research Applications

®-(-)-3-Acetoxybutyric acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways, particularly in the context of ketone body metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.

    Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of ®-(-)-3-acetoxybutyric acid involves its conversion to ®-(-)-3-hydroxybutyric acid in the body. This conversion is catalyzed by esterases. The resulting ®-(-)-3-hydroxybutyric acid can then enter metabolic pathways, such as the citric acid cycle, where it serves as an energy source. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

    (S)-(+)-3-Acetoxybutyric acid: The enantiomer of ®-(-)-3-acetoxybutyric acid, with similar chemical properties but different biological activity.

    ®-(-)-3-Hydroxybutyric acid: The hydrolysis product of ®-(-)-3-acetoxybutyric acid, involved in similar metabolic pathways.

    Acetoacetic acid: An oxidation product, also a key intermediate in ketone body metabolism.

Uniqueness: ®-(-)-3-Acetoxybutyric acid is unique due to its chiral nature and its role as a precursor to ®-(-)-3-hydroxybutyric acid. Its specific stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions.

Properties

CAS No.

52020-45-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(3R)-3-acetyloxybutanoic acid

InChI

InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI Key

RVBYGWWJLVDBHM-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC(=O)C

Canonical SMILES

CC(CC(=O)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.